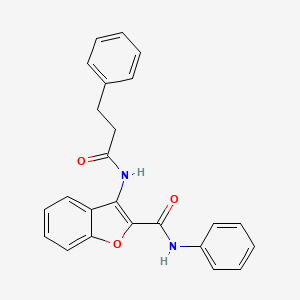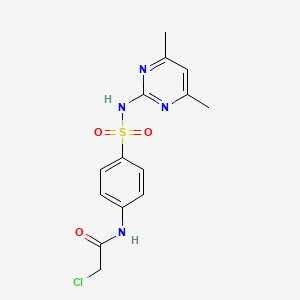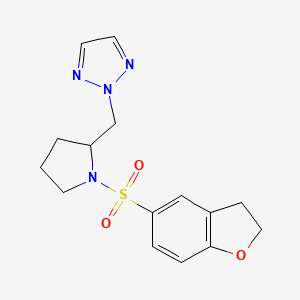
2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the utility of 1,2,3-triazole derivatives, including compounds structurally similar to "2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole," in the synthesis of biologically active molecules. For instance, studies have shown that these compounds can be synthesized through reactions involving terminal alkynes and sulfonyl azides, leading to products with antimicrobial properties. One notable application is the creation of sulfone-linked bis heterocycles, which have been tested for their antimicrobial activity, demonstrating significant potential against various microbial strains (Padmavathi et al., 2008; Muralikrishna et al., 2012).
Synthesis and Biological Activity
The synthesis of novel sulfone derivatives containing triazole moieties has been explored, with some derivatives displaying promising antifungal and insecticidal activities. This research avenue highlights the potential of triazole-based compounds in developing new antifungal agents and pesticides, offering insights into their structure-activity relationships and potential mechanisms of action (Xu et al., 2017).
Catalytic Applications and Synthesis of Heterocycles
Triazole compounds have been employed as intermediates in catalytic processes to synthesize various heterocyclic structures. Research in this area focuses on developing efficient synthetic routes to valuable heterocycles, including pyrroles, oxadiazoles, and thiadiazoles, through reactions involving triazole derivatives. These methodologies underscore the versatility of triazole-based compounds in facilitating the construction of complex molecular architectures with potential pharmaceutical applications (Miura et al., 2013; Senoo et al., 2016).
Synthesis of Pyrroles and Related Compounds
The compound's relevance extends to the synthesis of pyrroles and related compounds, highlighting its importance in accessing a broad range of heterocyclic structures. These structures are significant for their diverse biological activities and potential pharmaceutical applications. Studies have detailed synthetic strategies leveraging triazole derivatives to efficiently generate pyrroles, demonstrating the compound's critical role in the synthesis of biologically relevant molecules (Miura et al., 2009; Kim et al., 2014).
properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,14-3-4-15-12(10-14)5-9-22-15)18-8-1-2-13(18)11-19-16-6-7-17-19/h3-4,6-7,10,13H,1-2,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQFUKLIJHFZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

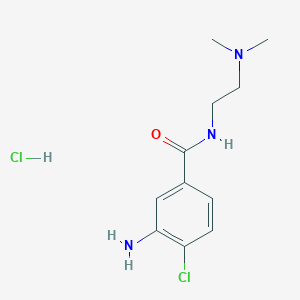
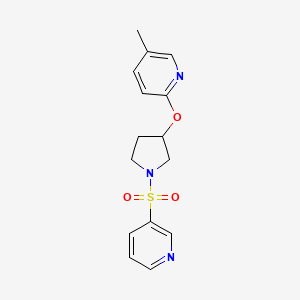
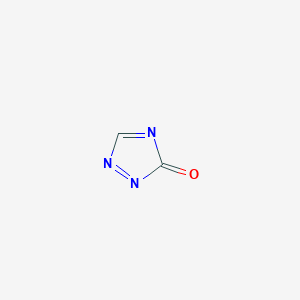
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

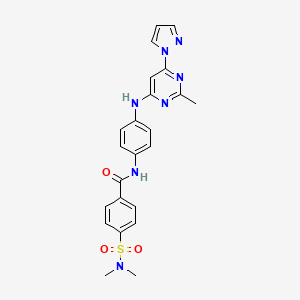
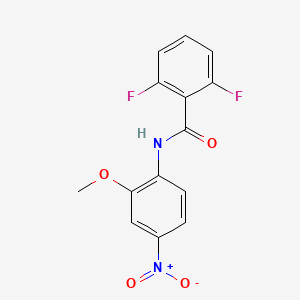
![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
